3,5-Dimethyl-1H-1,2,4-triazole hydrochloride

Environmental Chemistry Corrosion Inhibition Wastewater Treatment

Sourcing a triazole building block that balances corrosion inhibition with environmental compliance is challenging. This hydrochloride salt solves that: it achieves 77.7% copper corrosion inhibition while reducing nitrification toxicity by 30-700x versus unsubstituted 1,2,4-triazole. Ideal for sustainable cooling system and coating formulations. • 77.7% corrosion inhibition efficiency for copper • 30-700x lower nitrification inhibition vs. 1,2,4-triazole • Enables 3D Cd-MOF frameworks not accessible with diethyl analogs • Functions as a low-temperature (120-140°C) PU blocking agent

Molecular Formula C4H8ClN3
Molecular Weight 133.58 g/mol
Cat. No. B13003681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethyl-1H-1,2,4-triazole hydrochloride
Molecular FormulaC4H8ClN3
Molecular Weight133.58 g/mol
Structural Identifiers
SMILESCC1=NC(=NN1)C.Cl
InChIInChI=1S/C4H7N3.ClH/c1-3-5-4(2)7-6-3;/h1-2H3,(H,5,6,7);1H
InChIKeyIZUKMUMIMJKHAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dimethyl-1H-1,2,4-triazole Hydrochloride: Characteristics & Procurement


3,5-Dimethyl-1H-1,2,4-triazole hydrochloride (free base CAS: 7343-34-2; hydrochloride salt CAS: 1215623-34-9) is a heterocyclic compound featuring a 1,2,4-triazole ring symmetrically substituted with methyl groups at the 3 and 5 positions . The free base form has a molecular formula of C4H7N3 and a molecular weight of 97.1185 g/mol [1]. The hydrochloride salt form, with molecular formula C4H8ClN3 and molecular weight 133.58 g/mol, is typically supplied as a crystalline solid [2]. This compound serves as a versatile building block in synthetic chemistry and as a ligand in coordination complexes, with applications spanning corrosion inhibition, pharmaceutical intermediate synthesis, and advanced materials development.

Synthetic Role 3,5-dimethyl-1,2,4-triazole core building block for heterocyclic synthesis
Coordination Ligand Enables 3D metal-organic frameworks and coordination polymers with cadmium salts
Industrial Use Corrosion inhibition and polyurethane coating additive with balanced performance profile

Why This Triazole Derivative Cannot Be Substituted


Simple substitution within the 1,2,4-triazole class is not possible due to profound, quantifiable differences in performance and properties imparted by specific substituent patterns. The presence and position of methyl groups on the triazole ring directly influence key metrics such as microbial toxicity (nitrification inhibition), corrosion inhibition efficiency, coordination behavior in metal complexes, and thermal stability in industrial formulations [1]. As demonstrated in the evidence below, unsubstituted 1,2,4-triazole exhibits significantly different toxicological and performance profiles compared to its 3,5-dimethyl derivative, while even a slight change to a 3,5-diethyl substitution alters both corrosion inhibition efficiency and toxicity [2]. Furthermore, the 3,5-dimethyl substitution pattern enables specific coordination geometries and material properties not accessible with other triazole analogs, directly impacting the performance of derived catalysts and advanced materials [3]. Therefore, substituting this specific hydrochloride salt with a generic triazole derivative would introduce unacceptable variability and risk failure in critical applications where these differentiated properties are essential.

Potential Substitute Unsubstituted 1,2,4-triazole may shift nitrification inhibition substantially, altering environmental compliance profile.
Target Compound 3,5-dimethyl substitution reported to reduce microbial toxicity, supporting formulations requiring lower ecotoxicity risk.
Potential Substitute 3,5-diethyl-1,2,4-triazole may change corrosion inhibition efficiency and toxicity balance compared to target compound.
Target Compound Reported to maintain substantial corrosion inhibition with reduced nitrification toxicity, enabling balanced inhibitor profiles.
Potential Substitute 4-amino substituted triazoles yield 0D or 2D coordination frameworks; may not support 3D MOF synthesis.
Target Compound Enables formation of first 3D N1,N2-didentate-bridged triazole-metal compound, verified by single-crystal XRD.

Quantifiable Differentiation from Closest Analogs


Reduced Environmental Toxicity vs. Unsubstituted Triazole

The 3,5-dimethyl substitution on the 1,2,4-triazole ring results in a substantial reduction in microbial nitrification inhibition toxicity compared to the unsubstituted parent compound. While unsubstituted 1,2,4-triazole is a severe nitrification inhibitor with an IC50 of 0.11 mg L⁻¹, the addition of dimethyl substituents drastically reduces this toxicity. The study found that nitrification inhibition by the dimethyl-substituted azole was at least 30–700 times lower compared to the unsubstituted parent compound [1]. This reduced toxicity profile is a critical differentiator for industrial applications where wastewater discharge and environmental impact are regulatory concerns.

Nitrification Inhibition
Head-to-head
Target: inhibition ≥30–700× lower vs unsubstituted triazole (IC50 0.11 mg/L)
Reported toxicity reduction context
Wastewater assay context; data to verify
Environmental Chemistry Corrosion Inhibition Wastewater Treatment

Corrosion Inhibition Balanced with Lower Ecotoxicity

In a direct electrochemical comparison, 3,5-dimethyl-1,2,4-triazole demonstrated a copper corrosion inhibition efficiency of 77.7% under alkaline conditions. This performance is slightly lower than that of unsubstituted 1,2,4-triazole (89.6%) but higher than its pyrazole counterpart (77.6% for 3,5-dimethylpyrazole) [1]. The key value proposition is the combination of this substantial corrosion inhibition efficacy with the drastically reduced environmental toxicity described in the previous evidence item. This positions the 3,5-dimethyl derivative as an environmentally preferable alternative where the marginal reduction in peak inhibition performance is offset by compliance and sustainability gains.

Corrosion Inhibition
Head-to-head
77.7% (target) vs 89.6% (unsubstituted), 82.9% (diethyl analog)
Reported inhibition-ecotoxicity balance
Alkaline Tafel polarization on copper
Corrosion Science Materials Chemistry Industrial Additives

Unique 3D Coordination Polymer Framework Formation

In a comparative study of triazole ligands used to construct cadmium coordination polymers, the use of 3,5-dimethyl-1,2,4-triazole (dmtrz) as a ligand resulted in the formation of the first three-dimensional (3D) N1,N2-didentate-bridged triazole-metal compound, complex {[Cd(dmtrz)(SCN)₂]}ₙ (6) [1]. In contrast, other ligands in the same study produced lower-dimensional architectures: 3,5-diethyl-4-amino-1,2,4-triazole (deatrz) yielded zero-dimensional (0D) complexes, while 3,5-dimethyl-4-amino-1,2,4-triazole (dmatrz) produced two-dimensional (2D) structures [2]. This specific 3,5-dimethyl substitution pattern, without the 4-amino group, is critical for achieving this novel 3D topology, which can dramatically influence the material's physical properties such as porosity, magnetic behavior, and catalytic activity.

Framework Dimensionality
Head-to-head
3D {[Cd(dmtrz)(SCN)₂]}ₙ vs 0D/2D comparators
Supports 3D framework formation
Solvothermal cadmium reaction context
Coordination Chemistry Metal-Organic Frameworks (MOFs) Crystal Engineering

Low-Temperature Curing and Anti-Yellowing in Coatings

A patent (US 5,889,106) specifically claims the use of 3,5-dimethyl-1,2,4-triazole as a blocking agent for polyisocyanates in heat-curable, one-component polyurethane coating compositions [1]. The invention highlights that this specific triazole derivative uniquely satisfies a set of stringent industrial requirements simultaneously: it enables crosslinking at relatively low stoving temperatures of 120°C to 140°C, exhibits very low thermal yellowing during curing, and provides low-viscosity solutions suitable for 'high solid' applications [2]. This contrasts with the prior art, which taught that polyisocyanates blocked with unsubstituted 1,2,4-triazole were unsuitable for solvent-containing coatings due to high viscosity and crystallization instability [3]. The patent explicitly states that the objectives were surprisingly achieved using 3,5-dimethyl-1,2,4-triazole, underscoring its non-obvious and differentiated performance in this application.

Coating Performance
Class-level
Curing at 120–140°C; low yellowing; suitable viscosity
Reported coating suitability context
Patented class-level inference; formulation-specific review required
Polymer Chemistry Industrial Coatings Materials Science

High-Value Application Scenarios


Environmentally Preferable Corrosion Inhibitor Formulation

This compound is a prime candidate for formulating new, more sustainable copper corrosion inhibitors for industrial cooling systems, wastewater treatment plants, and consumer products. As demonstrated by direct comparative data, it maintains a high corrosion inhibition efficiency (77.7%) while reducing nitrification inhibition toxicity by a factor of 30 to 700 compared to the conventional, unsubstituted 1,2,4-triazole [1]. This allows formulators to meet both performance and environmental compliance targets.

3D Coordination Polymer and MOF Synthesis

Researchers in crystal engineering and materials science should select this specific ligand for the synthesis of cadmium-based coordination polymers when a three-dimensional (3D) framework is desired. Comparative structural analysis confirms that the use of 3,5-dimethyl-1,2,4-triazole (dmtrz) results in a 3D polymeric network, whereas closely related triazole ligands (e.g., dmatrz, deatrz) yield lower-dimensional (0D or 2D) structures [1]. The resulting 3D architecture is expected to confer distinct properties related to porosity, catalysis, and molecular storage, making this compound a critical starting material for targeted MOF synthesis.

Low-Cure, Non-Yellowing Polyurethane Coatings

Manufacturers of one-component polyurethane coatings, particularly for heat-sensitive substrates or applications requiring minimal color change, should utilize this compound as a blocking agent for polyisocyanates. Patented evidence demonstrates that it enables curing at relatively low temperatures (120-140°C) with very low thermal yellowing and suitable solution viscosity [1]. This performance profile is not achievable with unsubstituted 1,2,4-triazole, which suffers from instability and high viscosity, making this a critical differentiator for premium coating formulations.

Application
Selection Property
Validation Focus
Environmentally Preferable Corrosion Inhibitor
Balanced inhibition-ecotoxicity profile
Nitrification inhibition and corrosion efficiency assays
3D Coordination Polymer / MOF Synthesis
3D framework formation capability
Single-crystal XRD dimensionality confirmation
Low-Cure Polyurethane Coatings
Low-temp curing and anti-yellowing behavior
DSC curing profile and color stability testing

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